Cas no 1191094-10-6 (4-tert-butylpyrimidine-5-carboxylic acid)

4-tert-butylpyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(tert-butyl)pyrimidine-5-carboxylic acid
- 4-tert-butylpyrimidine-5-carboxylic acid
-
- MDL: MFCD20660386
- インチ: 1S/C9H12N2O2/c1-9(2,3)7-6(8(12)13)4-10-5-11-7/h4-5H,1-3H3,(H,12,13)
- InChIKey: MRVNYZDIGPGEII-UHFFFAOYSA-N
- SMILES: C(C1=NC=NC=C1C(=O)O)(C)(C)C
4-tert-butylpyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8137164-0.05g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 0.05g |
$252.0 | 2025-02-21 | |
Enamine | EN300-8137164-10.0g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
Enamine | EN300-8137164-1.0g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
Enamine | EN300-8137164-0.5g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
Enamine | EN300-8137164-2.5g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
Enamine | EN300-8137164-10g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95% | 10g |
$4667.0 | 2023-09-02 | |
Aaron | AR028AOA-100mg |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 100mg |
$542.00 | 2025-02-15 | |
Aaron | AR028AOA-1g |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Aaron | AR028AOA-500mg |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
1PlusChem | 1P028AFY-10g |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 10g |
$5831.00 | 2023-12-26 |
4-tert-butylpyrimidine-5-carboxylic acid 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
4-tert-butylpyrimidine-5-carboxylic acidに関する追加情報
Professional Introduction to 4-tert-butylpyrimidine-5-carboxylic acid (CAS No. 1191094-10-6)
4-tert-butylpyrimidine-5-carboxylic acid, with the chemical identifier CAS No. 1191094-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many bioactive molecules, including nucleic acids and various therapeutic agents.
The structure of 4-tert-butylpyrimidine-5-carboxylic acid features a pyrimidine core substituted with a tert-butyl group at the 4-position and a carboxylic acid functional group at the 5-position. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential building block for more complex pharmacophores. The presence of the tert-butyl group enhances the steric hindrance around the pyrimidine ring, which can influence both the reactivity and the binding affinity of the molecule in biological systems.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. The carboxylic acid moiety in 4-tert-butylpyrimidine-5-carboxylic acid provides a versatile handle for further functionalization, enabling chemists to explore novel analogs with tailored properties. This has opened up avenues for its application in drug discovery, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways.
One of the most compelling aspects of 4-tert-butylpyrimidine-5-carboxylic acid is its potential role in modulating biological processes. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous examples of its derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of the tert-butyl group at the 4-position not only stabilizes the molecule but also creates steric constraints that can optimize interactions with biological targets. This has led to investigations into its utility as a lead compound or intermediate for synthesizing next-generation therapeutics.
Recent studies have highlighted the significance of pyrimidine-based compounds in addressing unmet medical needs. For instance, researchers have explored derivatives of this class as inhibitors of kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders. The carboxylic acid functional group offers opportunities for covalent bonding or salt formation, which can enhance drug solubility and bioavailability—critical factors in pharmaceutical development. Furthermore, computational modeling and high-throughput screening have been employed to identify promising candidates derived from 4-tert-butylpyrimidine-5-carboxylic acid, accelerating the discovery process.
The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing its complex framework efficiently. These techniques not only improve yield but also allow for scalable production, making it feasible for industrial applications. The robustness of its synthetic route underscores its versatility as a chemical entity.
The pharmaceutical industry has been particularly keen on exploring heterocyclic compounds like pyrimidines due to their inherent biological activity and structural diversity. 4-Tert-butylpyrimidine-5-carboxylic acid exemplifies how modifications at specific positions on the pyrimidine ring can lead to significant changes in pharmacological properties. Its incorporation into drug candidates has shown promise in preclinical studies, where it demonstrated efficacy against various disease models. Such findings have spurred further research into optimizing its pharmacokinetic profile and therapeutic potential.
Beyond its pharmaceutical applications, 4-tert-butylpyrimidine-5-carboxylic acid holds promise in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal activities, making them valuable components in crop protection strategies. The unique structural features of this compound may contribute to developing novel agrochemicals with improved environmental safety and efficacy—a critical consideration in sustainable agriculture.
The analytical characterization of CAS No. 1191094-10-6 is another area where advancements have been made. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These tools are indispensable for ensuring quality control during production and for elucidating interactions with biological targets.
In conclusion,4-tert-butylpyrimidine-5-carboxylic acid represents a fascinating compound with diverse applications spanning pharmaceuticals, agrochemicals, and material science. Its unique structural features—particularly the combination of a pyrimidine core with a tert-butyl group at one position and a carboxylic acid at another—make it a versatile scaffold for innovation. As research continues to uncover new biological functions and synthetic possibilities,CAS No. 1191094-10-6 is poised to play an increasingly important role in addressing global health challenges through molecular design.
1191094-10-6 (4-tert-butylpyrimidine-5-carboxylic acid) Related Products
- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)
- 832089-67-5((3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 30197-56-9((3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one)
- 64776-13-2(4-Cycloocten-1-ol, 8-(methylamino)-)
- 1797304-43-8(N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide)
- 2764728-68-7(5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)
- 68236-35-1(2-Bromo-6-chlorothieno[2,3-b]pyridine)
- 1805106-31-3(1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)
- 866042-37-7(N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea)
- 217323-39-2(4,4,5,5,6,6,6-heptafluorohex-1-en-3-one)




